CKD-516

Catalog No.
S548139
CAS No.
1240321-53-2
M.F
C26H29ClN6O5S
M. Wt
573.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
CKD-516

CAS Number

1240321-53-2

Product Name

CKD-516

IUPAC Name

(2S)-2-amino-3-methyl-N-[4-[3-(1,2,4-triazol-1-yl)-4-(3,4,5-trimethoxybenzoyl)phenyl]-1,3-thiazol-2-yl]butanamide;hydrochloride

Molecular Formula

C26H29ClN6O5S

Molecular Weight

573.1 g/mol

InChI

InChI=1S/C26H28N6O5S.ClH/c1-14(2)22(27)25(34)31-26-30-18(11-38-26)15-6-7-17(19(8-15)32-13-28-12-29-32)23(33)16-9-20(35-3)24(37-5)21(10-16)36-4;/h6-14,22H,27H2,1-5H3,(H,30,31,34);1H/t22-;/m0./s1

InChI Key

FIAUXCMEQTWLQZ-FTBISJDPSA-N

SMILES

CC(C)C(C(=O)NC1=NC(=CS1)C2=CC(=C(C=C2)C(=O)C3=CC(=C(C(=C3)OC)OC)OC)N4C=NC=N4)N.Cl

Solubility

Soluble in DMSO, not in water

Synonyms

CKD516; CKD-516; CKD 516; CKD 516 HCl.

Canonical SMILES

CC(C)C(C(=O)NC1=NC(=CS1)C2=CC(=C(C=C2)C(=O)C3=CC(=C(C(=C3)OC)OC)OC)N4C=NC=N4)N.Cl

Isomeric SMILES

CC(C)[C@@H](C(=O)NC1=NC(=CS1)C2=CC(=C(C=C2)C(=O)C3=CC(=C(C(=C3)OC)OC)OC)N4C=NC=N4)N.Cl

Description

The exact mass of the compound Unii-2J9QE0TM5I is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Further exploration might be required to uncover research applications of Unii-2J9QE0TM5I. Here are some potential avenues for investigation:

  • Scientific literature databases: Searching scientific databases like PubMed or ScienceDirect using the PubChem CID (46929961) or the compound's chemical formula might reveal research articles where Unii-2J9QE0TM5I has been studied.
  • Patent databases: Unii-2J9QE0TM5I could be associated with a patent application describing its synthesis or potential uses. Patent databases like Espacenet or USPTO could be helpful in this regard.
  • Contacting the manufacturer: If a commercial supplier of Unii-2J9QE0TM5I exists, they might have information on its intended applications or research areas where it has been used.

CKD-516 is a novel compound classified as a vascular-disrupting agent, primarily targeting tubulin polymerization. It is designed to inhibit the growth of solid tumors by disrupting the blood supply necessary for tumor survival. This compound exhibits strong cytotoxic properties and has shown promise in preclinical studies against various cancer types, including lung and colon cancers .

That modify benzophenone derivatives. Typically, this includes:

  • Formation of Key Intermediates: Initial reactions focus on creating intermediates that can be further modified.
  • Final Assembly: The final steps involve coupling reactions that yield CKD-516 in its hydrochloride salt form or free base form.

These methods are designed to ensure high purity and yield of the compound for subsequent biological testing.

CKD-516 has demonstrated significant biological activity, particularly in its ability to enhance anti-tumor effects when combined with traditional chemotherapy agents. It has been shown to increase cytotoxicity in various cancer cell lines and improve therapeutic outcomes in murine models of human solid tumors . The compound's pharmacokinetic profile indicates rapid absorption and conversion into its active metabolite, S-516, which further contributes to its efficacy .

CKD-516 is primarily investigated for its applications in oncology as a treatment for solid tumors. Its ability to disrupt tumor vasculature positions it as a potential adjunct therapy alongside conventional chemotherapy regimens. Clinical trials have explored its use in patients with refractory solid tumors, demonstrating feasibility and preliminary efficacy .

Studies have indicated that CKD-516 interacts synergistically with other chemotherapeutic agents, such as irinotecan. This combination has shown improved efficacy outcomes compared to monotherapy approaches. The mechanism behind this synergy likely involves enhanced delivery of chemotherapeutics due to the vascular disruption caused by CKD-516 .

Several compounds exhibit similar mechanisms of action as CKD-516. Below is a comparison highlighting their unique features:

Compound NameMechanism of ActionUnique Features
Combretastatin A-4Tubulin polymerization inhibitorNatural product derived from plant sources
VincristineInhibits microtubule formationDerived from periwinkle plant; used widely
PaclitaxelStabilizes microtubulesCommonly used in various cancer therapies
CKD-516Inhibits tubulin polymerizationVascular disrupting agent with oral bioavailability

CKD-516 stands out due to its dual action as both a vascular disrupting agent and a potent inhibitor of tubulin polymerization, which may enhance its therapeutic potential compared to other agents .

Purity

>98% (or refer to the Certificate of Analysis)

Hydrogen Bond Acceptor Count

10

Hydrogen Bond Donor Count

3

Exact Mass

572.1608669 g/mol

Monoisotopic Mass

572.1608669 g/mol

Heavy Atom Count

39

Appearance

white solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

2J9QE0TM5I

Wikipedia

Ckd-516

Dates

Modify: 2024-02-18
1: Kim KW, Lee JM, Jeon YS, Lee IJ, Choi Y, Park J, Kiefer B, Kim C, Han JK, Choi BI. Vascular disrupting effect of CKD-516: preclinical study using DCE-MRI. Invest New Drugs. 2013 Oct;31(5):1097-106. doi: 10.1007/s10637-012-9915-6. Epub 2013 Jan 9. Erratum in: Invest New Drugs. 2013 Oct;31(5):1397. PubMed PMID: 23299389.

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